molecular formula C4H5BrN2 B101700 2-Bromo-1-methyl-1H-imidazole CAS No. 16681-59-7

2-Bromo-1-methyl-1H-imidazole

Cat. No.: B101700
CAS No.: 16681-59-7
M. Wt: 161 g/mol
InChI Key: BANOTGHIHYMTDL-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with a bromine atom and a methyl group attached. This compound is of significant interest due to its applications in pharmaceuticals, as ligands for transition metal catalysts, and in other molecular functional materials .

Mechanism of Action

Target of Action

2-Bromo-1-methyl-1H-imidazole is a chemical compound that has been used in the synthesis of various complex molecules. It’s known to be a key component in the synthesis of molecules like n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine .

Mode of Action

The mode of action of this compound primarily involves its role as a building block in the synthesis of complex molecules. For instance, it can participate in C-N coupling reactions with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex molecules that can potentially interact with various biochemical pathways .

Result of Action

The result of the action of this compound is the formation of complex molecules like N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine . This molecule can form a bimetallic platinum(II) complex with potent cytotoxic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and breathing vapors, mist, or gas of the compound. Adequate ventilation is necessary during its handling . It’s also advised to avoid releasing the compound into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. This can be achieved by reacting 1-methylimidazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-methyl-1H-imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in various substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANOTGHIHYMTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378317
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-59-7
Record name 2-Bromo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-methyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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